molecular formula C13H14N2O2 B14812884 2-Cyano-5-cyclopropoxy-N,N-dimethylbenzamide

2-Cyano-5-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14812884
M. Wt: 230.26 g/mol
InChI Key: WRKGLAZTZDHYPW-UHFFFAOYSA-N
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Description

2-Cyano-5-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.266 g/mol . This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a dimethylbenzamide moiety. It is commonly used in research and development, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-cyclopropoxy-N,N-dimethylbenzamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free reactions, fusion methods, and the use of basic catalysts such as triethylamine .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents such as ethanol or methanol .

Major Products

The major products formed from these reactions include amines, substituted benzamides, and various heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-Cyano-5-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The compound may inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-5-cyclopropoxy-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-cyano-5-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H14N2O2/c1-15(2)13(16)12-7-11(17-10-5-6-10)4-3-9(12)8-14/h3-4,7,10H,5-6H2,1-2H3

InChI Key

WRKGLAZTZDHYPW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)OC2CC2)C#N

Origin of Product

United States

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